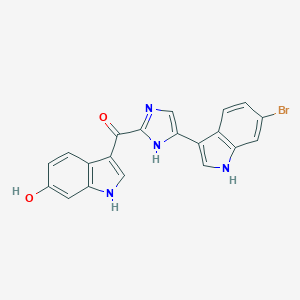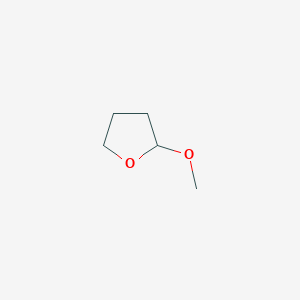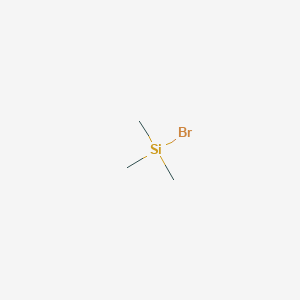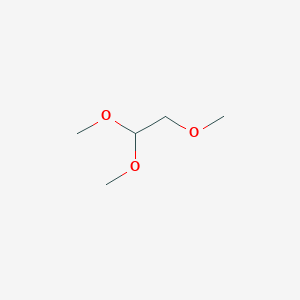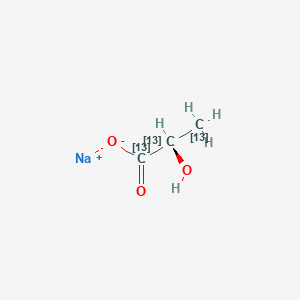
N-Parinaroylganglioside G(M1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Parinaroylganglioside G(M1) is a type of ganglioside that has been extensively studied for its potential therapeutic applications. It is a glycosphingolipid that is found in high concentrations in the nervous system, particularly in the brain. Gangliosides are complex molecules that play important roles in cell signaling and cell-to-cell communication. N-Parinaroylganglioside G(M1) has been shown to have a variety of biochemical and physiological effects, and has been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of N-Parinaroylganglioside G(M1) is not fully understood, but it is believed to act by modulating cell signaling pathways in the nervous system. It has been shown to interact with a variety of proteins and enzymes involved in cell signaling, and may also have antioxidant properties that help protect neurons from damage.
Efectos Bioquímicos Y Fisiológicos
N-Parinaroylganglioside G(M1) has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of growth factors and other proteins involved in cell signaling, and may also enhance the function of ion channels and receptors in the nervous system. It has also been shown to have antioxidant properties, which may help protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Parinaroylganglioside G(M1) has several advantages for use in lab experiments. It is relatively easy to synthesize, and is readily available from commercial sources. It is also stable and can be stored for long periods of time. However, there are also some limitations to its use. It can be expensive, and its effects can be difficult to study in vivo due to its complex mechanism of action.
Direcciones Futuras
There are many potential future directions for research on N-Parinaroylganglioside G(M1). One area of focus is on its potential therapeutic applications for neurological disorders. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosages and administration methods for therapeutic use. Other areas of focus include investigating its potential as a cognitive enhancer and as a tool for studying cell signaling pathways in the nervous system.
Métodos De Síntesis
N-Parinaroylganglioside G(M1) can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis involves the use of chemical reactions to build the molecule from simpler components. Enzymatic methods involve the use of enzymes to catalyze the formation of the molecule. Both methods have been used successfully to produce N-Parinaroylganglioside G(M1) for research purposes.
Aplicaciones Científicas De Investigación
N-Parinaroylganglioside G(M1) has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, and has been investigated as a potential treatment for a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential to enhance cognitive function and memory.
Propiedades
Número CAS |
120418-73-7 |
|---|---|
Nombre del producto |
N-Parinaroylganglioside G(M1) |
Fórmula molecular |
C73H123N3O31 |
Peso molecular |
1538.8 g/mol |
Nombre IUPAC |
5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-[[(9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoyl]amino]octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C73H123N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h7,9,11,13,15,17,19-20,31,33,44-51,53-71,77-81,84-86,88-95H,5-6,8,10,12,14,16,18,21-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b9-7+,13-11+,17-15+,20-19+,33-31+ |
Clave InChI |
DQOZMNQCTJNGNS-SKUYKWLDSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/C(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCC/C=C/C=C/C=C/C=C/CC)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCC=CC=CC=CC=CCC)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCC=CC=CC=CC=CCC)O |
Sinónimos |
N-parinaroylganglioside G(M1) N-parinaroylganglioside G(M1), (trans-parinaroyl)-isomer NPG-GM1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



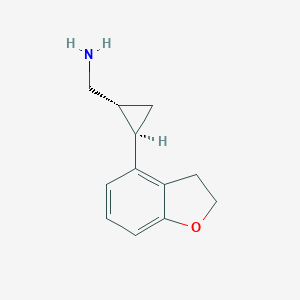

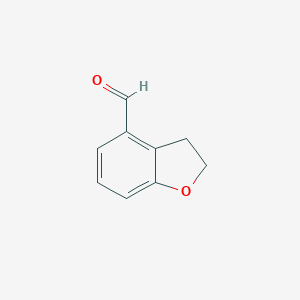
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
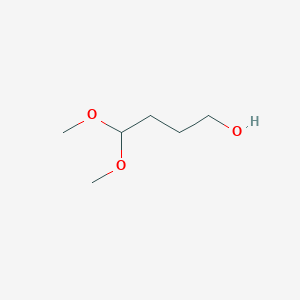
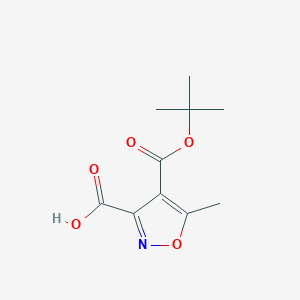
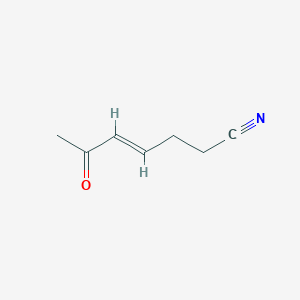
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)
